![molecular formula C19H32N4O3S B5600887 1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)

1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

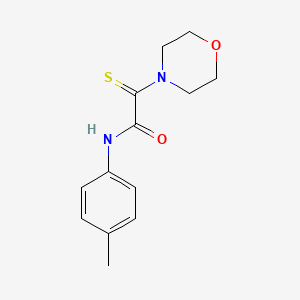

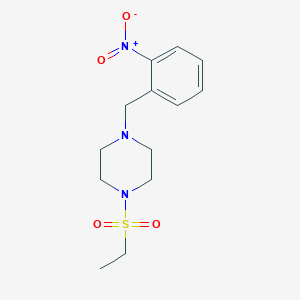

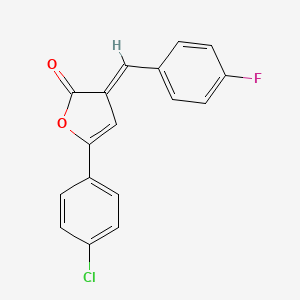

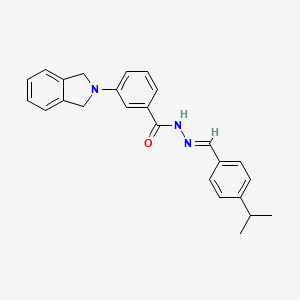

This compound falls within the broader category of chemicals that are synthesized for various applications, including medicinal and pharmaceutical research. The focus is on its synthesis, molecular structure analysis, chemical and physical properties, excluding its drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of N-heterocycles, such as piperidines and pyrrolidines, often involves the use of chiral sulfinamides and tert-butanesulfinamide as chiral auxiliaries, highlighting a method for asymmetric synthesis in creating structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's interactions and reactivity. Studies on related compounds, such as sulfonamides and their derivatives, reveal how modifications to the molecular structure can significantly impact their biological activity and pharmacological profile (Owa & Nagasu, 2000).

Chemical Reactions and Properties

Research on sulfonamides and related compounds has shown that their chemical reactivity is key to their function as therapeutic agents. The synthesis and reactivity of cyclic sulfinic acid derivatives, including sultines and cyclic sulfinamides, demonstrate the versatility of sulfonamide derivatives in creating bioactive molecules (Zhang et al., 2023).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in drug formulation and delivery (Brayton, 1986).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, dictate the compound's interactions and potential as a drug candidate. Studies on the chemical reactivity of N,N-dimethyl enaminones, for example, highlight the potential for creating a diverse range of biologically active heterocyclic compounds (Gaber et al., 2017).

Applications De Recherche Scientifique

Synthetic Applications In the realm of synthetic chemistry, compounds featuring dimethylamino, sulfonyl, and piperidine groups have been utilized in nucleophilic substitution reactions, demonstrating the versatility of such moieties in constructing complex molecules. For instance, Sekiguchi et al. (1988) explored the aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes with primary or secondary amines, highlighting the reactivity of the dimethylamino group in facilitating amine exchange in organic solvents (Sekiguchi, Horie, & Suzuki, 1988).

Medicinal Chemistry and Biological Activity In medicinal chemistry, the structural motifs present in 1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide have been leveraged to design compounds with significant biological activities. Ghorab et al. (2017) synthesized novel derivatives carrying the sulfonyl and amino functionalities, which displayed potent antimicrobial activity against a range of bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017). This underscores the potential of such compounds in developing new antimicrobial agents.

Material Science and Polymer Chemistry Compounds with functionalities similar to those in the query compound have also found applications in material science and polymer chemistry. For example, Fukushima, Oyama, and Tomoi (2003) reported the synthesis of photosensitive polyimides having pendant aminoalkyl (meth)acrylamide groups, demonstrating the utility of dimethylamino and sulfonyl groups in creating materials with specific optical properties (Fukushima, Oyama, & Tomoi, 2003).

Propriétés

IUPAC Name |

1-(dimethylsulfamoyl)-N-[2-(N-ethyl-4-methylanilino)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O3S/c1-5-22(18-8-6-16(2)7-9-18)15-12-20-19(24)17-10-13-23(14-11-17)27(25,26)21(3)4/h6-9,17H,5,10-15H2,1-4H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGFVRBYGVYZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1CCN(CC1)S(=O)(=O)N(C)C)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5600807.png)

![2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5600812.png)

![1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5600820.png)

![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)

![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5600863.png)

![5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5600903.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)